molecular formula C16H21BrN2O3 B1531044 Tert-butyl 4-(5-bromo-2-formylphenyl)piperazine-1-carboxylate CAS No. 1171917-46-6

Tert-butyl 4-(5-bromo-2-formylphenyl)piperazine-1-carboxylate

Cat. No.: B1531044
CAS No.: 1171917-46-6
M. Wt: 369.25 g/mol
InChI Key: VUYPBCWARJBGRT-UHFFFAOYSA-N
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Description

“Tert-butyl 4-(5-bromo-2-formylphenyl)piperazine-1-carboxylate” is a chemical compound with the molecular formula C13H19BrN4O2 . It is a solid substance and is used as an intermediate in the synthesis of several novel organic compounds .


Synthesis Analysis

The synthesis of similar compounds, such as tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate, has been reported . These compounds were synthesized and characterized by FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies .


Molecular Structure Analysis

The structures of similar compounds were confirmed by single crystal X-ray diffraction analysis . The molecule of one is linear in shape with the ethyl acetate moiety adopting a fully extended conformation, while the molecule of the other is L-shaped with the molecule being twisted at the C10 atom .


Physical and Chemical Properties Analysis

“this compound” is a solid substance . It has a molecular weight of 343.22 . The InChI code for this compound is 1S/C13H19BrN4O2/c1-13(2,3)20-12(19)18-6-4-17(5-7-18)11-15-8-10(14)9-16-11/h8-9H,4-7H2,1-3H3 .

Scientific Research Applications

Synthesis and Characterization

Tert-butyl 4-(5-bromo-2-formylphenyl)piperazine-1-carboxylate and similar compounds have been synthesized through various chemical reactions, including condensation and nucleophilic substitution reactions. These compounds have been characterized using spectroscopic techniques such as LCMS, NMR (1H and 13C), IR, and elemental analysis, along with single crystal X-ray diffraction to confirm their structures. These studies provide insights into the molecular architecture and confirm the successful synthesis of the target compounds (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).

Crystallographic Studies

Crystallographic analyses have been essential for understanding the molecular geometry, conformation, and intermolecular interactions of this compound derivatives. These studies reveal how molecules aggregate in the solid state, which can influence their reactivity and properties. For example, crystal structure analyses show that molecules can be linked through weak intermolecular interactions, such as C-H···O hydrogen bonds and aromatic π–π stacking, forming three-dimensional architectures (Gumireddy, DeBoyace, Rupprecht, Gupta, Patel, Flaherty, & Wildfong, 2021).

Biological and Anticorrosive Applications

While explicitly excluding drug use and side effects, research has explored the potential biological applications of this compound derivatives in other areas. Some compounds have been evaluated for their in vitro antibacterial and anthelmintic activities, displaying varying levels of efficacy. This highlights the potential for these compounds to be used in developing new treatments for infections and parasitic worms (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).

In addition, derivatives of this compound have been investigated for their anticorrosive properties. Studies have shown that these compounds can effectively inhibit the corrosion of metals, such as carbon steel in acidic environments. This suggests a potential application in the protection of industrial materials and infrastructure, further extending the utility of these compounds beyond the pharmaceutical domain (Praveen, Prasanna, Mallikarjuna, Jagadeesh, Hebbar, & Rashmi, 2021).

Safety and Hazards

The safety information for this compound indicates that it may cause skin and eye irritation . The safety pictograms associated with this compound are GHS07, and the hazard statements are H317 and H319 . The precautionary statements are P280 and P305+P351+P338 .

Future Directions

The future directions for “Tert-butyl 4-(5-bromo-2-formylphenyl)piperazine-1-carboxylate” and similar compounds could involve further exploration of their diverse biological activities and potential applications in drug discovery . Due to their easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties, the incorporation of the piperazine ring is considered an important synthetic strategy in the field of drug discovery .

Properties

IUPAC Name

tert-butyl 4-(5-bromo-2-formylphenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BrN2O3/c1-16(2,3)22-15(21)19-8-6-18(7-9-19)14-10-13(17)5-4-12(14)11-20/h4-5,10-11H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUYPBCWARJBGRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC(=C2)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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